Oral Bioavailability: A Defining Differentiation from NF-κB Activator 1
NF-kappaBeta activator 2 demonstrates quantifiable oral bioavailability (F = 15.6%) in mice following a 5 mg/kg oral dose, with a Cmax of 92 ng/mL and an oral half-life of 2.86 hours [1]. In contrast, NF-κB activator 1, despite a lower EC50 (0.9 μM), has no publicly reported oral bioavailability data, rendering oral dosing regimens non-standardized and unpredictable [2]. This represents a critical procurement differentiator for studies requiring oral administration in disease models.
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 15.6% |
| Comparator Or Baseline | NF-κB activator 1: Not reported |
| Quantified Difference | Qualitative differentiation (reported vs. unreported) |
| Conditions | Mouse, 5 mg/kg p.o. |
Why This Matters
Enables reproducible oral dosing in preclinical ALS and neuroinflammation models where repeated intraperitoneal or intravenous administration is impractical.
- [1] PeptideDB. (2025). NF-κΒ activator 2 In Vivo Pharmacokinetic Data. T½ (i.v.) = 0.96 h; T½ (p.o.) = 2.86 h; F = 15.6%; Cmax = 92 ng/mL. View Source
- [2] Bio-Equip. (2024). NF-κΒ activator 1 Product Description. EC50 = 0.9 μM; oral bioavailability data not provided. View Source
